molecular formula C15H25IN2O5Si B153623 1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione CAS No. 134218-81-8

1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione

Cat. No.: B153623
CAS No.: 134218-81-8
M. Wt: 468.36 g/mol
InChI Key: OOAVDWDELLQGHO-QJPTWQEYSA-N
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Description

1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H25IN2O5Si and its molecular weight is 468.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures closely related to the query compound have been synthesized and characterized to explore their potential as anti-tumor and anti-viral agents. For example, a study on the synthesis and crystal structure of a closely related compound highlights its potential application in medicinal chemistry, detailing its synthesis, NMR spectral characterization, and crystallography findings (Wei Li, Q. Xiao, Ruchun Yang, 2014).

Chemo- and Stereoselective Reactions

Research into the chemical reactivity of similar compounds has led to developments in chemo- and stereoselective synthesis techniques. These studies are pivotal for creating complex molecules with high specificity, which is crucial in the development of pharmaceuticals. An example includes the study of dirhodium(II)-catalyzed C-H insertion reactions for synthesizing optically active, highly functionalized cyclopentanes, demonstrating the nuanced control achievable in synthetic organic chemistry (T. Yakura, A. Ueki, T. Kitamura, Kenjiro Tanaka, Masatake Nameki, M. Ikeda, 1999).

Potential in Drug Synthesis

The structural complexity and versatility of similar compounds suggest their utility in synthesizing nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. The strategic introduction of functional groups, such as the tert-butyldimethylsilyl (TBDMS) moiety, plays a crucial role in the synthesis of these biologically active compounds. For instance, the synthesis and biological evaluation of enantiomerically pure phosphonated carbocyclic 2'-Oxa-3'-Azanucleosides from related precursors underscore the importance of such compounds in medicinal chemistry (R. Romeo, C. Carnovale, S. Giofrè, G. Monciino, M. Chiacchio, C. Sanfilippo, B. Macchi, 2014).

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25IN2O5Si/c1-15(2,3)24(4,5)22-8-11-10(19)6-12(23-11)18-7-9(16)13(20)17-14(18)21/h7,10-12,19H,6,8H2,1-5H3,(H,17,20,21)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAVDWDELLQGHO-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25IN2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434404
Record name 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134218-81-8
Record name 5'-O-(t-Butyldimethylsilyl)-5-iodo-2'-deoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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